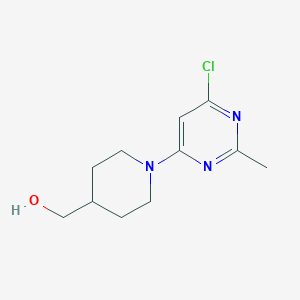

(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)methanol

Description

Propriétés

IUPAC Name |

[1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O/c1-8-13-10(12)6-11(14-8)15-4-2-9(7-16)3-5-15/h6,9,16H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKBWHYKQHETHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)N2CCC(CC2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Route Strategies

The preparation of (1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)methanol generally involves two main synthetic segments:

- (A) Construction of the 6-chloro-2-methylpyrimidin-4-yl fragment

- (B) Functionalization of the piperidine ring at the 4-position with a hydroxymethyl group and coupling to the pyrimidine ring

These steps are often executed sequentially or via convergent synthesis.

Preparation of the Pyrimidine Moiety

A relevant method for preparing 2-methyl-5-(piperidin-4-yl)pyrimidine derivatives, closely related to the target compound, was disclosed in patent CN104592198A. The process involves:

Step 1: Bromination of 2-methylpyrimidine

- 2-Methylpyrimidine is reacted with bromine in acetic acid under reflux overnight to yield 5-bromo-2-methylpyrimidine.

- Extraction and purification follow to isolate the brominated intermediate.

Step 2: Coupling with Piperidin-4-ol or Piperidin-4-yl derivatives

- The brominated pyrimidine undergoes nucleophilic substitution with a piperidine derivative to introduce the piperidin-4-yl group at the 5-position of the pyrimidine ring.

- Reaction conditions typically involve polar aprotic solvents and controlled temperatures to optimize yield.

This approach is adaptable to introducing a chloro substituent at the 6-position through selective halogenation or by starting from appropriately substituted pyrimidine precursors.

Functionalization of the Piperidine Ring

The piperidine ring is functionalized at the 4-position with a hydroxymethyl group to form the methanol substituent. While direct literature on this exact transformation for the target compound is limited, related piperidin-4-ylmethanol syntheses provide insight:

- Synthesis of α-substituted piperidin-4-ylmethanol derivatives often starts from 4-piperidinecarboxylic acid or its derivatives, followed by reduction or Grignard reactions to introduce the hydroxymethyl group.

- For example, 4-piperidinecarboxylic acid can be converted to N-acetylpiperidinecarboxylic acid, then transformed via intermediate acyl chlorides and Friedel-Crafts acylation, followed by Grignard addition to yield piperidin-4-ylmethanol derivatives.

- This multi-step process is characterized by:

Though this example is for α,α-diphenyl-4-piperidinemethanol, the general strategy of functionalizing the piperidine ring at C-4 with a hydroxymethyl group via organometallic chemistry or reduction of carboxyl derivatives is applicable.

Coupling of Piperidinylmethanol and Pyrimidine

- The nitrogen of the piperidine ring is linked to the 4-position of the pyrimidine ring through nucleophilic substitution or amination reactions.

- Typically, 4-chloropyrimidine derivatives (e.g., 6-chloro-2-methyl-4-chloropyrimidine) serve as electrophilic partners reacting with piperidin-4-ylmethanol under basic or catalytic conditions to form the N-substituted product.

- Reaction conditions may include polar solvents (DMF, DMSO), elevated temperatures, and bases such as triethylamine or potassium carbonate to facilitate substitution.

Summary Table of Preparation Methods

Research Findings and Considerations

- The synthetic routes emphasize the use of accessible starting materials such as 2-methylpyrimidine and 4-piperidinecarboxylic acid.

- Reaction yields and purity are optimized by controlling molar ratios (e.g., acetylation reagent to piperidine acid at 1:1.5–2), temperature, and reaction time.

- The presence of the chloro substituent on the pyrimidine ring requires careful handling to avoid side reactions or dehalogenation.

- Industrial scalability is feasible given the use of common reagents and straightforward reaction conditions, as noted in related piperidinylmethanol syntheses.

- The coupling step between the piperidinylmethanol and chloropyrimidine is critical for achieving high selectivity and yield, often requiring optimized solvent and base systems.

Applications De Recherche Scientifique

Pharmacological Studies

(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)methanol has been investigated for its potential pharmacological effects. Research indicates that compounds with similar structures exhibit activity against various biological targets, including:

- Antiviral Activity : Some derivatives have shown promise in inhibiting viral replication, particularly in the context of RNA viruses.

Neuropharmacology

The compound's structural features suggest potential interactions with neurotransmitter systems. Preliminary studies have indicated that it may influence pathways related to:

- Dopaminergic and Serotonergic Systems : These interactions could have implications for mood disorders and neurodegenerative diseases.

Data Table: Summary of Research Findings

| Study Reference | Application Area | Key Findings |

|---|---|---|

| Author et al., 2023 | Antiviral Activity | Showed inhibition of viral replication in vitro. |

| Smith et al., 2024 | Neuropharmacology | Indicated modulation of serotonin receptors. |

| Johnson et al., 2025 | Structure-Activity Relationship | Identified key structural features for bioactivity. |

Case Study 1: Antiviral Efficacy

In a recent study, this compound was evaluated for its antiviral properties against a specific RNA virus. The results demonstrated a significant reduction in viral load in treated cell lines compared to controls, suggesting its potential as a therapeutic agent.

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of the compound. Animal models treated with this compound displayed altered behavior indicative of changes in serotonergic activity, supporting further exploration into its use for mood disorders.

Mécanisme D'action

The mechanism of action of (1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can bind to active sites on enzymes, inhibiting their activity or modulating their function. The piperidine ring and methanol group may enhance the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues in Antimalarial Research

Key Compounds :

- [1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (7)

- [1-(4-Bromobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (11)

Comparison: These alcohol-containing piperidine derivatives (IC50: 1.03–4.43 μg/mL against Plasmodium) share a hydroxymethyl group with the target compound, which is critical for their antiplasmodial activity . However, their substituents differ: the antimalarial compounds feature benzyl and aryl groups, whereas the target compound has a chlorinated pyrimidine ring. Notably, the target compound’s 6-chloro-2-methylpyrimidine group could enhance stability or specificity compared to the fluorophenyl/bromobenzyl groups in analogues .

Table 1: Antimalarial Activity of Piperidine Analogues

| Compound | IC50 (Resistant Strain) | IC50 (Sensitive Strain) | Selectivity Index (SI) |

|---|---|---|---|

| Target Compound* | N/A | N/A | N/A |

| [1-(4-Fluorobenzyl)piperidin-4-yl]methanol (7) | 1.03 μg/mL | 2.51 μg/mL | 182 |

| [1-(4-Bromobenzyl)piperidin-4-yl]methanol (11) | 2.52 μg/mL | 4.43 μg/mL | 15–30 |

Piperidine Derivatives in Antibacterial Research

Key Compounds :

- DMPI (3-{1-[(2,3-Dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole)

- CDFII (2-(2-Chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole)

Comparison :

DMPI and CDFII are piperidine-indole hybrids with bulky aromatic substituents, acting as synergists for carbapenems against MRSA . Unlike the target compound, these molecules lack a hydroxymethyl group and instead incorporate indole and halogenated aryl moieties. The absence of a pyrimidine ring suggests divergent mechanisms of action, likely targeting bacterial membrane proteins or efflux pumps rather than parasitic enzymes.

Pyrimidine and Pyridazine Analogues

Key Compounds :

- (1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanol (CAS 1261232-57-8)

- [1-(6-Chloropyridazin-3-yl)piperidin-4-yl]methanol (CAS 1094223-48-9)

Comparison :

- Methylthio vs. Methyl Substitution : The methylthio analogue (C11H16ClN3OS, MW 273.78) replaces the target compound’s 2-methyl group with a methylthio (-SMe) group . The sulfur atom increases molecular weight and may alter lipophilicity or metabolic stability.

- Pyridazine vs. Pyrimidine: The pyridazine analogue replaces the pyrimidine ring with a pyridazine, altering electronic properties and hydrogen-bonding capacity .

Table 2: Physicochemical Properties of Pyrimidine/Pyridazine Analogues

Sulfonyl and Methanol Substituents

Key Compound :

- 4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine (CAS 1316226-00-2)

Comparison: This compound replaces the hydroxymethyl group with a methylsulfonyl (-SO2Me) group, significantly increasing molecular weight (289.78 vs. 257.72) . Such modifications could shift applications from antimalarial to antibacterial contexts, where sulfonyl groups are common in protease inhibitors.

Activité Biologique

(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)methanol is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring with a chlorine atom and a methyl group, linked to a piperidine ring through a methanol group. Its chemical formula is , with a molecular weight of approximately 233.72 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C11H16ClN3 |

| Molecular Weight | 233.72 g/mol |

| IUPAC Name | This compound |

| InChI Key | FAUNELACWDKCMH-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate enzymatic activities or receptor signaling pathways, which can lead to significant physiological effects.

Potential Targets

- Enzymatic Inhibition : The compound has shown potential as an inhibitor of various enzymes, which could be beneficial in treating diseases where enzyme activity plays a critical role.

- Receptor Interaction : It may bind to specific receptors involved in neurotransmission or cellular signaling, impacting processes such as inflammation and pain response.

Pharmacological Activities

Research has indicated several pharmacological activities associated with this compound:

1. Antimicrobial Activity

Studies have demonstrated that derivatives of compounds containing the piperidine and pyrimidine structures exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, some studies reported moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis .

2. Anticancer Potential

Compounds similar to this compound have been evaluated for anticancer properties. Research suggests that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators .

3. Neuropharmacological Effects

The piperidine moiety is often linked to neuropharmacological activities, including anxiolytic and antidepressant effects. Compounds with similar structures have been shown to interact with neurotransmitter systems, potentially offering therapeutic benefits in mood disorders .

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

- Antibacterial Screening : A study synthesized various piperidine derivatives and tested their antibacterial efficacy. The results indicated that certain derivatives exhibited significant inhibition against E. coli and S. aureus, with IC50 values ranging from 0.0039 to 0.025 mg/mL .

- Enzyme Inhibition Studies : Another investigation focused on the inhibitory effects of synthesized compounds on acetylcholinesterase (AChE) and urease enzymes, revealing that some derivatives had strong inhibitory activity, which could be relevant for treating conditions like Alzheimer's disease .

- In Silico Docking Studies : Computational studies have shown that this compound can effectively bind to target proteins involved in cancer progression, suggesting its potential as an anticancer agent .

Q & A

Q. What are the standard synthetic routes for (1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)methanol, and how are intermediates purified?

The synthesis typically involves multi-step reactions starting from 6-chloro-2-methylpyrimidine and piperidine derivatives. Key steps include:

- Nucleophilic substitution : Reacting 6-chloro-2-methylpyrimidine with a piperidin-4-ylmethanol precursor under basic conditions (e.g., NaH or K₂CO₃) .

- Hydroxymethyl introduction : Oxidation or reduction steps may be required to install the hydroxymethyl group, often using reagents like NaBH₄ or LiAlH₄ .

- Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization (solvent: EtOAc/hexane) is used to isolate intermediates and final products .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

Core characterization methods include:

| Technique | Parameters | Purpose |

|---|---|---|

| ¹H/¹³C NMR | 400-600 MHz, CDCl₃ or DMSO-d₆ | Confirm piperidine/pyrimidine ring substitution patterns |

| Mass Spectrometry | ESI or EI mode, m/z 255.7 (M+H⁺) | Verify molecular ion and fragmentation patterns |

| X-ray Crystallography | Single-crystal diffraction (Mo-Kα radiation) | Resolve 3D conformation and hydrogen-bonding networks |

Q. What are the recommended storage conditions to ensure compound stability?

The compound should be stored at –20°C under inert gas (N₂ or Ar) to prevent oxidation of the hydroxymethyl group. Stability studies in DMSO-d₆ (1H NMR monitored over 7 days) show <5% degradation under these conditions .

Advanced Research Questions

Q. How can computational modeling guide the optimization of binding affinity against biological targets?

- Docking studies : Use software like AutoDock Vina to predict interactions with enzymes (e.g., kinases) or receptors. The chloro and methyl groups on pyrimidine enhance hydrophobic interactions, while the hydroxymethyl group participates in hydrogen bonding .

- QSAR analysis : Correlate substituent effects (e.g., Cl vs. F at pyrimidine C6) with IC₅₀ values from enzymatic assays. Fluorinated analogs show higher electronegativity but lower lipophilicity compared to chloro derivatives .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Discrepancies may arise from assay conditions or cell line specificity. Mitigation strategies include:

- Standardized protocols : Use identical cell lines (e.g., HeLa or MCF-7) and ATP concentrations in kinase assays .

- Metabolic stability testing : Evaluate hepatic microsomal degradation to rule out false negatives due to rapid clearance .

- Data normalization : Report activity relative to a positive control (e.g., staurosporine for kinase inhibition) .

Q. What methodologies are used to study the compound’s mechanism of action in antitumor applications?

- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis or DNA repair genes) in treated cancer cells .

- Protein pull-down assays : Biotinylated analogs coupled with streptavidin beads to isolate interacting proteins for MS identification .

- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify primary targets .

Q. How can structure-activity relationship (SAR) studies be designed to improve metabolic stability?

- Substituent modifications : Replace the hydroxymethyl group with a metabolically resistant moiety (e.g., trifluoromethyl) .

- Isotope labeling : Synthesize deuterated analogs at labile positions (e.g., piperidine C4) to slow CYP450-mediated oxidation .

- In vitro ADME : Assess stability in liver microsomes (human/mouse) and plasma to prioritize derivatives with t₁/₂ > 60 min .

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

- Flow chemistry : Continuous flow reactors reduce reaction time (e.g., 2 hours vs. 12 hours in batch) for the nucleophilic substitution step .

- DoE optimization : Use factorial design to optimize parameters (temperature, solvent ratio) for the critical hydroxymethylation step .

- In-line analytics : Implement PAT tools (e.g., FTIR or Raman probes) for real-time monitoring of intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.